molecular formula C17H18N3O5P B14375163 {1-[(1-Nitroacridin-9-YL)amino]butyl}phosphonic acid CAS No. 90057-99-1

{1-[(1-Nitroacridin-9-YL)amino]butyl}phosphonic acid

Cat. No.: B14375163
CAS No.: 90057-99-1
M. Wt: 375.32 g/mol
InChI Key: RRNWIBMJESVAPQ-UHFFFAOYSA-N
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Description

{1-[(1-Nitroacridin-9-YL)amino]butyl}phosphonic acid is a complex organic compound that contains a phosphonic acid functional group This compound is characterized by its unique structure, which includes a nitroacridine moiety linked to a butyl chain and a phosphonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(1-Nitroacridin-9-YL)amino]butyl}phosphonic acid typically involves multiple steps, starting with the preparation of the nitroacridine intermediate. This intermediate is then reacted with a butylamine derivative to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

{1-[(1-Nitroacridin-9-YL)amino]butyl}phosphonic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phosphonic acid group can participate in nucleophilic substitution reactions, where the hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce various alkyl or aryl phosphonates.

Scientific Research Applications

{1-[(1-Nitroacridin-9-YL)amino]butyl}phosphonic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of advanced materials with specific properties, such as flame retardants or corrosion inhibitors.

Mechanism of Action

The mechanism of action of {1-[(1-Nitroacridin-9-YL)amino]butyl}phosphonic acid involves its interaction with molecular targets through its functional groups. The nitroacridine moiety can intercalate with DNA, affecting its replication and transcription processes. The phosphonic acid group can chelate metal ions, influencing various biochemical pathways. These interactions result in the compound’s biological and chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • {1-[(1-Nitroacridin-9-YL)amino]ethyl}phosphonic acid
  • {1-[(1-Nitroacridin-9-YL)amino]propyl}phosphonic acid
  • {1-[(1-Nitroacridin-9-YL)amino]methyl}phosphonic acid

Uniqueness

{1-[(1-Nitroacridin-9-YL)amino]butyl}phosphonic acid is unique due to its specific combination of functional groups, which imparts distinct chemical properties and potential applications. The butyl chain length also influences its solubility and reactivity compared to similar compounds with shorter or longer alkyl chains.

Properties

CAS No.

90057-99-1

Molecular Formula

C17H18N3O5P

Molecular Weight

375.32 g/mol

IUPAC Name

1-[(1-nitroacridin-9-yl)amino]butylphosphonic acid

InChI

InChI=1S/C17H18N3O5P/c1-2-6-15(26(23,24)25)19-17-11-7-3-4-8-12(11)18-13-9-5-10-14(16(13)17)20(21)22/h3-5,7-10,15H,2,6H2,1H3,(H,18,19)(H2,23,24,25)

InChI Key

RRNWIBMJESVAPQ-UHFFFAOYSA-N

Canonical SMILES

CCCC(NC1=C2C(=NC3=CC=CC=C31)C=CC=C2[N+](=O)[O-])P(=O)(O)O

Origin of Product

United States

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